molecular formula C8H8NO4P B083077 Indoxyl phosphate CAS No. 13822-19-0

Indoxyl phosphate

Cat. No. B083077
CAS RN: 13822-19-0
M. Wt: 213.13 g/mol
InChI Key: JTNGEYANGCBZLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indoxyl phosphate, also known as indoxyl-3-phosphate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of indole, an organic compound found in many natural sources, including plants, animals, and bacteria. Indoxyl phosphate has been studied extensively for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism Of Action

The mechanism of action of indoxyl phosphate is not fully understood, but it is believed to involve the hydrolysis of the phosphate group by alkaline phosphatase, which releases indoxyl. Indoxyl can then undergo further reactions, such as oxidation and conjugation, to form various metabolites that can exert biological effects.

Biochemical And Physiological Effects

Indoxyl and its metabolites have been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and pro-oxidant activities. Indoxyl metabolites have also been implicated in the development of chronic kidney disease and cardiovascular disease.

Advantages And Limitations For Lab Experiments

Indoxyl phosphate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has limitations, such as its potential toxicity and the need for specialized equipment and techniques for its detection and quantification.

Future Directions

There are several future directions for the study of indoxyl phosphate, including the development of new synthesis methods, the investigation of its potential applications in drug discovery and development, and the elucidation of its mechanism of action and biological effects. Additionally, further research is needed to explore the potential use of indoxyl phosphate as a biomarker for various diseases and conditions.
Conclusion
In conclusion, indoxyl phosphate is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. It can be synthesized through various methods and has been studied extensively for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of indoxyl phosphate and its metabolites in various fields.

Synthesis Methods

Indoxyl phosphate can be synthesized through various methods, including the reaction of indole with phosphorus oxychloride, the condensation of indoxyl with phosphoric acid, and the phosphorylation of indoxyl with phosphorus oxychloride and triethylamine. The most commonly used method involves the reaction of indole with phosphorus oxychloride, which yields indoxyl chloride that can be further converted to indoxyl phosphate through the reaction with sodium phosphate.

Scientific Research Applications

Indoxyl phosphate has been widely used in scientific research for its potential applications in various fields, including biochemistry, microbiology, and medicine. It has been studied for its ability to inhibit bacterial growth, induce apoptosis in cancer cells, and modulate immune responses. Indoxyl phosphate has also been used as a substrate for the detection of alkaline phosphatase activity in biochemical assays.

properties

CAS RN

13822-19-0

Product Name

Indoxyl phosphate

Molecular Formula

C8H8NO4P

Molecular Weight

213.13 g/mol

IUPAC Name

1H-indol-3-yl dihydrogen phosphate

InChI

InChI=1S/C8H8NO4P/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8/h1-5,9H,(H2,10,11,12)

InChI Key

JTNGEYANGCBZLK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O

Other CAS RN

13822-19-0

synonyms

indoxyl phosphate
indoxyl phosphate, disodium salt
indoxylphosphate

Origin of Product

United States

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